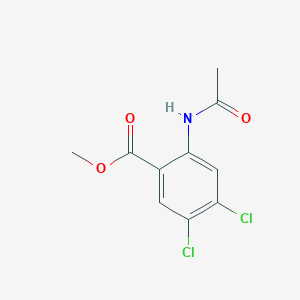![molecular formula C8H6INOS B3291097 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one CAS No. 869543-45-3](/img/structure/B3291097.png)
7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
Descripción general
Descripción
7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound with the molecular formula C8H6INOS. It is characterized by the presence of an iodine atom, a methyl group, and a thieno[3,2-c]pyridin-4-one core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one typically involves the iodination of a precursor thieno[3,2-c]pyridin-4-one derivative. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position . The reaction conditions often involve solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-3-methyl-5H-thieno[3,2-c]pyridin-4-one, while Suzuki coupling with phenylboronic acid would produce 7-phenyl-3-methyl-5H-thieno[3,2-c]pyridin-4-one .
Aplicaciones Científicas De Investigación
7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used in the design of molecular probes for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. The iodine atom and the thieno[3,2-c]pyridin-4-one core structure allow it to bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . The exact pathways involved depend on the specific biological target being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7-bromo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
- 7-chloro-3-methyl-5H-thieno[3,2-c]pyridin-4-one
- 7-fluoro-3-methyl-5H-thieno[3,2-c]pyridin-4-one
Uniqueness
The uniqueness of 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one lies in the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance binding interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-4-3-12-7-5(9)2-10-8(11)6(4)7/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADBBBSLRXQXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B3291017.png)
![Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B3291024.png)
![2-Methyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291036.png)
![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291037.png)
![5-[(3-bromophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B3291044.png)
![2-{[3-(3-methoxybenzoyl)imidazo[1,2-a]pyridin-8-yl]oxy}-1-(3-methoxyphenyl)ethan-1-one](/img/structure/B3291053.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide](/img/structure/B3291059.png)
![N-(4-bromophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B3291061.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B3291068.png)
![Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo-](/img/structure/B3291078.png)
![6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3291082.png)
![(R)-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3291083.png)


